1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring
Preparation Methods
The synthesis of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of pyridine derivatives with pyrrole derivatives under specific conditions. For example, the reaction of 3-pyridinecarboxaldehyde with 1-methylpyrrole-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
1-Methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid can be compared with other similar heterocyclic compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring and have similar applications in medicinal chemistry.
1H-Indazoles: Another class of heterocyclic compounds with potential biological activities.
1H-Triazoles: Known for their stability and ability to bind to various enzymes and receptors.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(4-5-10(13)11(14)15)8-3-2-6-12-7-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCNSSMSMUJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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